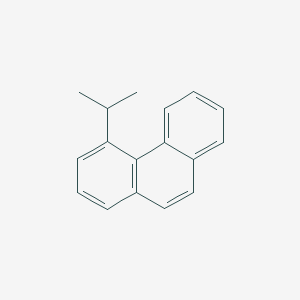
5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine is an organic compound known for its unique chemical structure and properties This compound features a benzodioxine ring substituted with a dibromoethenyl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine typically involves the reaction of a benzodioxine derivative with a dibromoethene compound. One common method includes the use of carbon tetrabromide and triphenylphosphine in dichloromethane at low temperatures to introduce the dibromoethenyl group . The reaction is carried out under an inert atmosphere, often using argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine undergoes various chemical reactions, including:
Substitution Reactions: The dibromoethenyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The double bond in the dibromoethenyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation may produce compounds with additional oxygen-containing groups.
Wissenschaftliche Forschungsanwendungen
5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine exerts its effects involves interactions with various molecular targets. The dibromoethenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This reactivity is exploited in both chemical synthesis and biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,2-Dibromoethenyl)aniline: Shares the dibromoethenyl group but differs in the core structure.
4H-1,3-Benzodioxin, 5-(2,2-dibromoethenyl)-2,2-dimethyl-: Similar core structure with slight variations in substituents.
Uniqueness
5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine is unique due to its specific combination of a benzodioxine ring with a dibromoethenyl group and two methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
113731-27-4 |
|---|---|
Molekularformel |
C12H12Br2O2 |
Molekulargewicht |
348.03 g/mol |
IUPAC-Name |
5-(2,2-dibromoethenyl)-2,2-dimethyl-4H-1,3-benzodioxine |
InChI |
InChI=1S/C12H12Br2O2/c1-12(2)15-7-9-8(6-11(13)14)4-3-5-10(9)16-12/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
XDOKYRNMFWRCOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC2=C(C=CC=C2O1)C=C(Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


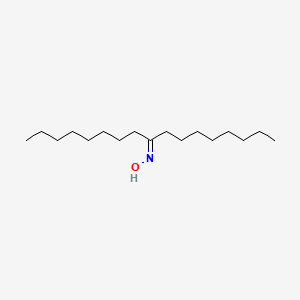
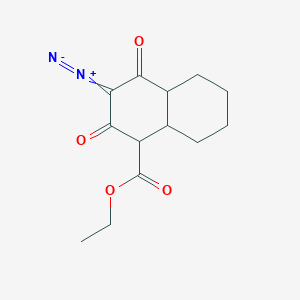
![4-[(E)-tert-Butyldiazenyl]heptanedinitrile](/img/structure/B14315364.png)
![4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol](/img/structure/B14315377.png)
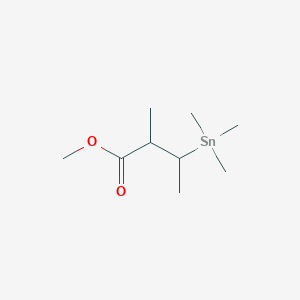
![2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B14315385.png)



![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)
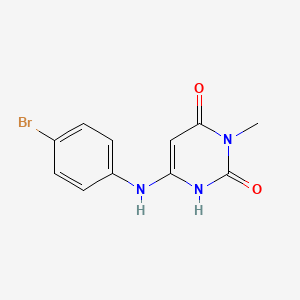
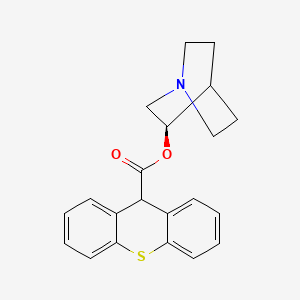
![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)
